Unique Furan-3-yl-benzyl Substituent Confers Topological Polar Surface Area and Lipophilicity Distinct from Celecoxib and Valdecoxib
The 4-(furan-3-yl)benzyl group appended to the sulfonamide nitrogen generates a topological polar surface area (TPSA) of ~64.4 Ų and a calculated logP (clogP) of ~2.89, as computed for the neutral species . In contrast, celecoxib (TPSA ~78.0 Ų; clogP ~3.5) and valdecoxib (TPSA ~95.0 Ų; clogP ~2.8) occupy different physicochemical space due to their distinct substitution patterns [1]. The lower TPSA of the target compound predicts improved passive membrane permeability relative to valdecoxib (TPSA >90 Ų), while its lower clogP relative to celecoxib suggests moderated lipophilicity-driven off-target binding [1].
| Evidence Dimension | Physicochemical properties (TPSA, clogP) |
|---|---|
| Target Compound Data | TPSA ~64.4 Ų; clogP ~2.89 |
| Comparator Or Baseline | Celecoxib: TPSA ~78.0 Ų, clogP ~3.5. Valdecoxib: TPSA ~95.0 Ų, clogP ~2.8 |
| Quantified Difference | TPSA: 13.6–30.6 Ų lower than celecoxib and valdecoxib, respectively; clogP: ~0.6 units lower than celecoxib, ~0.09 units higher than valdecoxib |
| Conditions | In silico calculation (neutral form); TPSA calculated via fragment-based method; clogP via atom-based partition coefficient method |
Why This Matters
Physicochemical differentiation enables informed selection when designing focused libraries or lead-optimization campaigns where modulating permeability and lipophilicity is critical.
- [1] PubChem. Celecoxib (CID 2662); Valdecoxib (CID 119607). Computed TPSA and XLogP3 values. National Center for Biotechnology Information. Accessed April 2026. View Source
